molecular formula C12H17NO2S B177295 2-(N-BOC-Amino)thioanisole CAS No. 144303-96-8

2-(N-BOC-Amino)thioanisole

Cat. No. B177295
CAS RN: 144303-96-8
M. Wt: 239.34 g/mol
InChI Key: BUKWUUUUGKOREC-UHFFFAOYSA-N
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Description

“2-(N-BOC-Amino)thioanisole” is an organic compound with the molecular formula C12H17NO2S . It is also known by other names such as “tert-Butyl (2- (methylthio)phenyl)carbamate” and "Tert-butyl N- (2-methylsulfanylphenyl)carbamate" .


Molecular Structure Analysis

The molecular structure of “2-(N-BOC-Amino)thioanisole” is represented by the InChI code 1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) . This compound is the sulfur analogue—the thioether rather than the oxygen-centered ether—of anisole .


Physical And Chemical Properties Analysis

The molecular weight of “2-(N-BOC-Amino)thioanisole” is 239.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Rapid Synthesis of Boc-Protected Derivatives

Boc-protected amino acids, including derivatives similar to "2-(N-BOC-Amino)thioanisole," are crucial in the development of synthetic opioid ligands, showcasing their importance in creating compounds with potential therapeutic applications. The synthesis of such derivatives often involves microwave-assisted techniques, highlighting advancements in rapid and efficient chemical synthesis (Bender et al., 2015).

Native Chemical Ligation

The synthesis of complex peptides through native chemical ligation techniques utilizes Boc-protected amino acids. This method is critical for creating peptides with precise structural configurations, essential for studying protein functions and developing peptide-based therapeutics (Crich & Banerjee, 2007).

Organometallic Peptide Complexes

Research into organometallic peptide complexes involving Boc-protected amino acids opens new avenues in the synthesis of bioconjugates. Such studies contribute to our understanding of the interface between organic chemistry and biochemistry, offering potential applications in drug discovery and molecular biology (Lemke & Metzler‐Nolte, 2011).

Catalysis and Green Chemistry

The development of efficient and environmentally friendly catalytic methods for the N-tert-butoxycarbonylation of amines highlights the role of Boc-protected compounds in advancing green chemistry principles. Such methodologies not only improve synthetic efficiency but also reduce the environmental impact of chemical processes (Heydari et al., 2007).

Peptide Synthesis and Drug Development

The application of Boc-protected amino acids in peptide synthesis is pivotal for drug development. Techniques such as solid-phase peptide synthesis rely heavily on the use of protected amino acids to achieve high purity and specificity in peptide sequences, crucial for the development of peptide-based drugs (Yusuf et al., 2014).

properties

IUPAC Name

tert-butyl N-(2-methylsulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKWUUUUGKOREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437561
Record name 2-(N-BOC-Amino)thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-BOC-Amino)thioanisole

CAS RN

144303-96-8
Record name 2-(N-BOC-Amino)thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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